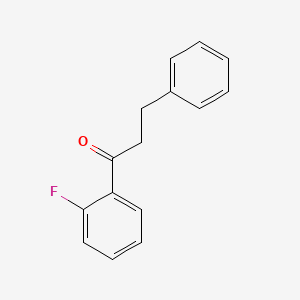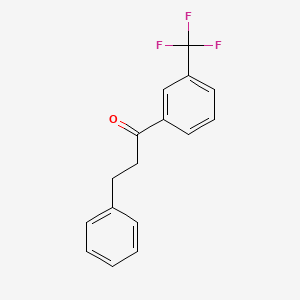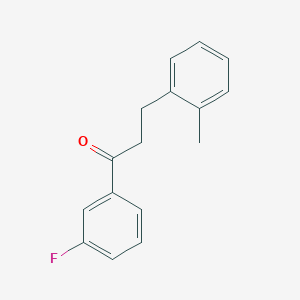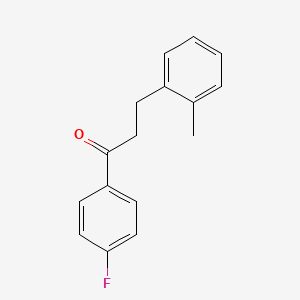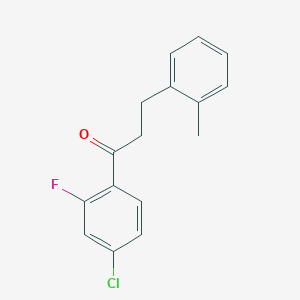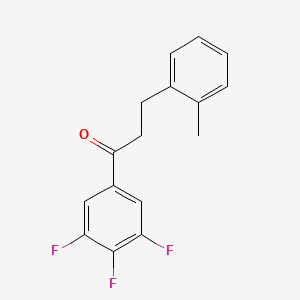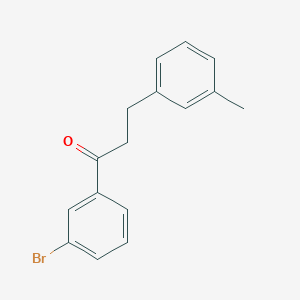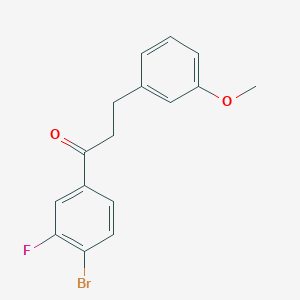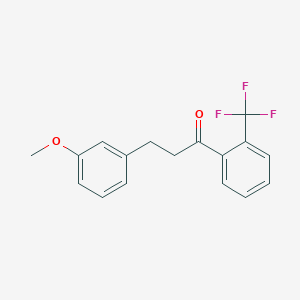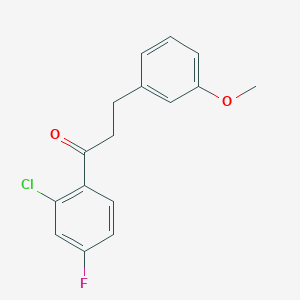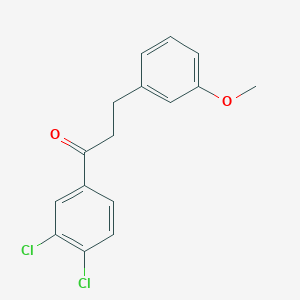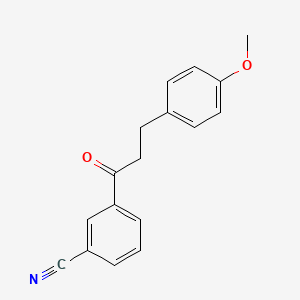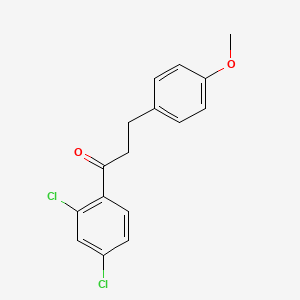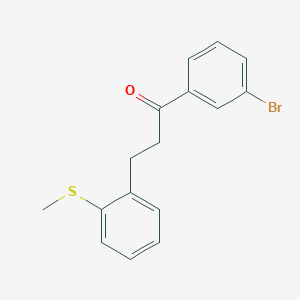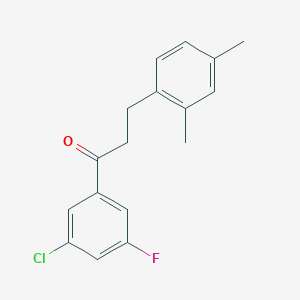
3'-Chloro-3-(2,4-dimethylphenyl)-5'-fluoropropiophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "3'-Chloro-3-(2,4-dimethylphenyl)-5'-fluoropropiophenone" is a complex organic molecule that is likely to have interesting chemical properties due to the presence of chloro and fluoro substituents on the aromatic ring. While the specific compound is not directly discussed in the provided papers, related compounds with chloro, fluoro, and methyl substituents have been synthesized and studied, suggesting a rich area of chemical research .
Synthesis Analysis
The synthesis of related fluorine-containing compounds has been demonstrated in several studies. For instance, a simple three-step synthesis of 3-chloro-4-fluorothiophene-1,1-dioxide from commercially available starting materials has been developed, showcasing the synthetic value of such fluorine-containing dienes . Similarly, enantiopure compounds with fluorine substituents have been synthesized from amino alcohols and bromo-fluorinephenones, indicating the possibility of asymmetric synthesis approaches for related compounds . These studies provide a foundation for the synthesis of "3'-Chloro-3-(2,4-dimethylphenyl)-5'-fluoropropiophenone" by suggesting potential synthetic routes and starting materials.
Molecular Structure Analysis
Crystal structure analysis is a powerful tool for understanding the molecular structure of complex organic compounds. For example, the crystal structure of enantiopure morpholinol hydrochlorides with fluorine substituents was determined using single-crystal X-ray analysis, providing detailed information about the orthorhombic system and space group of the crystals . This type of analysis could be applied to "3'-Chloro-3-(2,4-dimethylphenyl)-5'-fluoropropiophenone" to gain insights into its molecular geometry and stereochemistry.
Chemical Reactions Analysis
The reactivity of fluorine- and chlorine-containing compounds has been explored in various studies. The fluorodiene 3-chloro-4-fluorothiophene-1,1-dioxide has been shown to react with different types of dienophiles, leading to high regioselectivity and good yields of substituted aromatics or cyclic chlorofluorodienes . Additionally, the chlorination of methylphenols has been studied, resulting in the formation of chloromethylene compounds and trichloro ketones, which highlights the potential reactivity of the methyl groups in the presence of chlorine . These findings suggest that "3'-Chloro-3-(2,4-dimethylphenyl)-5'-fluoropropiophenone" may also undergo interesting chemical reactions due to its substituents.
Physical and Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Chlorination Reactions and Crystal Structure Analysis
- Research on chlorination reactions involving compounds like 3-chloro-2,4,6-trimethylphenol and related derivatives demonstrates the significance of these reactions in forming chlorocyclohexadienones, which are crucial intermediates in various synthetic pathways (Gordon et al., 1994).
Degradation of Aromatic Organic Pollutants
- Ultrasound-induced mineralization of pollutants, including 4-chloro-3,5-dimethylphenol, shows the effectiveness of this method in environmental remediation, with minimal formation of harmful byproducts (Goskonda et al., 2002).
Synthesis and Quantum Chemical Studies
- Compounds like 7-chloro-9-(2′-fluorophenyl)-2,3-dihydroacridin-4(1H)-one synthesized from derivatives of 3'-Chloro-3-(2,4-dimethylphenyl)-5'-fluoropropiophenone are analyzed for their molecular geometry and chemical reactivity, offering insights into their potential applications in various fields (Satheeshkumar et al., 2017).
Electroactive Polymeric Materials
- The synthesis and characterization of electroactive polymers involving derivatives of 2,4-dimethylphenol, related to 3'-Chloro-3-(2,4-dimethylphenyl)-5'-fluoropropiophenone, have been explored for potential applications in electronics and materials science (Hyun et al., 1988).
Biodegradation Studies
- Research on the biodegradation of compounds like 4-chloro-3,5-dimethylphenol under anaerobic conditions provides important insights into the environmental impact and breakdown of these substances (O'Connor & Young, 1989).
Biocatalysis Using Saccharomyces cerevisiae
- Studies involving the reduction of compounds similar to 3'-Chloro-3-(2,4-dimethylphenyl)-5'-fluoropropiophenone using yeast as a biocatalyst, highlight the potential of biological systems in chemical synthesis and modification (이해룡 et al., 2011).
Eigenschaften
IUPAC Name |
1-(3-chloro-5-fluorophenyl)-3-(2,4-dimethylphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClFO/c1-11-3-4-13(12(2)7-11)5-6-17(20)14-8-15(18)10-16(19)9-14/h3-4,7-10H,5-6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDMIVUFLHVMVBS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CCC(=O)C2=CC(=CC(=C2)Cl)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClFO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40644700 |
Source


|
| Record name | 1-(3-Chloro-5-fluorophenyl)-3-(2,4-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40644700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Chloro-3-(2,4-dimethylphenyl)-5'-fluoropropiophenone | |
CAS RN |
898794-40-6 |
Source


|
| Record name | 1-Propanone, 1-(3-chloro-5-fluorophenyl)-3-(2,4-dimethylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898794-40-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Chloro-5-fluorophenyl)-3-(2,4-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40644700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

